Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride
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Overview
Description
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This is followed by the formation of the azetidine ring through cyclization reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride in methanol at low temperatures can yield the corresponding alcohol .
Scientific Research Applications
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The azetidine ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetate hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C11H21ClN2O4 |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-11(6-12-7-11)5-8(14)16-4;/h12H,5-7H2,1-4H3,(H,13,15);1H |
InChI Key |
NXSMCPIJGZGNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CC(=O)OC.Cl |
Origin of Product |
United States |
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